![molecular formula C24H18N2OS3 B2924939 2-(Benzylsulfanyl)-4-[(4-methoxyphenyl)sulfanyl][1]benzothieno[3,2-d]pyrimidine CAS No. 478029-99-1](/img/structure/B2924939.png)
2-(Benzylsulfanyl)-4-[(4-methoxyphenyl)sulfanyl][1]benzothieno[3,2-d]pyrimidine
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Description
2-(Benzylsulfanyl)-4-[(4-methoxyphenyl)sulfanyl][1]benzothieno[3,2-d]pyrimidine, also known as BSPMBT, is a small molecule that has recently been studied for its potential use in a variety of scientific research applications. BSPMBT is a heterocyclic compound that has been studied for its ability to act as a ligand in coordination chemistry and its ability to act as a catalyst in organic synthesis. BSPMBT has also been studied for its potential use in drug design and drug delivery.
Scientific Research Applications
Synthesis and Chemical Properties
The synthesis and study of benzo[4,5]thieno[3,2-d]pyrimidine derivatives, including compounds similar to "2-(Benzylsulfanyl)-4-[(4-methoxyphenyl)sulfanyl][1]benzothieno[3,2-d]pyrimidine," have shown significant interest due to their unique fluorescent properties and potential as novel fluorescent markers or probes in scientific research. These compounds exhibit strong solid-state fluorescence, making them valuable for applications in materials science and chemical sensing (Yokota et al., 2012).
Antimicrobial and Antifungal Evaluation
Compounds structurally related to "2-(Benzylsulfanyl)-4-[(4-methoxyphenyl)sulfanyl][1]benzothieno[3,2-d]pyrimidine" have been evaluated for their antimicrobial and antifungal properties. Novel pyrazolopyrimidines incorporated with mono- and diphenylsulfonyl groups have demonstrated significant antimicrobial activities, surpassing even some reference drugs in effectiveness against bacteria and fungi, highlighting their potential in the development of new antimicrobial agents (Alsaedi et al., 2019).
Molecular Docking and Chemotherapeutic Potential
Vibrational spectroscopic studies and molecular docking analyses of compounds similar to "2-(Benzylsulfanyl)-4-[(4-methoxyphenyl)sulfanyl][1]benzothieno[3,2-d]pyrimidine" have been conducted to explore their potential as chemotherapeutic agents. Such studies provide a detailed molecular picture of the compound, including electrophilic and nucleophilic reactivity sites, and suggest possible mechanisms of action against specific molecular targets in cancer cells, indicating a promising avenue for the development of new cancer treatments (Haress et al., 2015).
Synthesis of New Pyrimidine Derivatives
Research on the synthesis of new pyrimidine derivatives, including those with benzothiazole and selanyl groups, has shown the versatility of pyrimidine as a core structure for developing compounds with potential biological activities. These studies are crucial for expanding the library of synthetic compounds for further evaluation in various therapeutic areas (Alshahrani et al., 2018).
properties
IUPAC Name |
2-benzylsulfanyl-4-(4-methoxyphenyl)sulfanyl-[1]benzothiolo[3,2-d]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18N2OS3/c1-27-17-11-13-18(14-12-17)29-23-22-21(19-9-5-6-10-20(19)30-22)25-24(26-23)28-15-16-7-3-2-4-8-16/h2-14H,15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FSGGNTKQOJPSKL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)SC2=NC(=NC3=C2SC4=CC=CC=C43)SCC5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18N2OS3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Benzylsulfanyl)-4-[(4-methoxyphenyl)sulfanyl][1]benzothieno[3,2-d]pyrimidine |
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